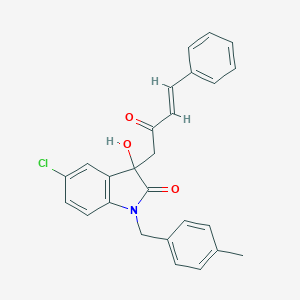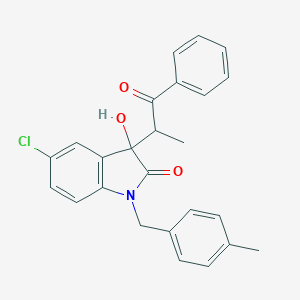![molecular formula C19H16N2O2S B272185 2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol](/img/structure/B272185.png)
2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol, also known as THPN, is a synthetic compound that has been found to have potential therapeutic applications. THPN is a member of the thienopyrimidine family of compounds and has been shown to have a unique mechanism of action.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol is not fully understood, but it has been proposed that it may inhibit the activity of the enzyme phosphodiesterase-4 (PDE4). PDE4 is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels, which play a role in various cellular processes. By inhibiting PDE4, this compound may increase cAMP levels and affect cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In one study, this compound was found to inhibit the proliferation of human hepatocellular carcinoma cells by inducing cell cycle arrest and apoptosis. Another study showed that this compound protected against oxidative stress-induced apoptosis in human retinal pigment epithelial cells by reducing the production of reactive oxygen species (ROS).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol in lab experiments is its unique mechanism of action. This compound may be useful in investigating the role of PDE4 and cAMP in cellular signaling pathways. However, one limitation of using this compound is that its effects may be cell-type specific and may not be applicable to all cell types.
Zukünftige Richtungen
There are several future directions for research on 2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol. One direction is to investigate the potential therapeutic applications of this compound in other types of cancer cells. Another direction is to further investigate the mechanism of action of this compound and its effects on cellular signaling pathways. Additionally, the development of more potent derivatives of this compound may be explored for potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol involves the reaction of 2-hydroxy-3-methylbenzaldehyde and thiourea in the presence of a catalytic amount of acetic acid. The resulting product is then reacted with phenylacetyl chloride to yield this compound. The synthesis of this compound has been optimized to produce a high yield of the compound.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol has been investigated for its potential therapeutic applications in various scientific research studies. One study found that this compound has antitumor activity against human hepatocellular carcinoma cells. Another study showed that this compound has a protective effect against oxidative stress-induced apoptosis in human retinal pigment epithelial cells.
Eigenschaften
Molekularformel |
C19H16N2O2S |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
2-(2-hydroxy-3-methylphenyl)-5-phenyl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H16N2O2S/c1-11-6-5-9-13(16(11)22)17-20-18(23)15-14(10-24-19(15)21-17)12-7-3-2-4-8-12/h2-10,17,21-22H,1H3,(H,20,23) |
InChI-Schlüssel |
JLGFDZOLDBGVMJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1O)C2NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2 |
Kanonische SMILES |
CC1=C(C(=CC=C1)C2NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272105.png)
![5-chloro-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272110.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272111.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272114.png)
![3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272115.png)
![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272117.png)


![5-chloro-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272121.png)
![3-[2-(3-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272123.png)
![5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272124.png)
![5-chloro-3-hydroxy-1-methyl-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272125.png)
![5-chloro-3-hydroxy-1-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272126.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272128.png)